molecular formula C11H14N2O5S B12081096 7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B12081096
M. Wt: 286.31 g/mol
InChI Key: BMFXXIXASGEOOS-UHFFFAOYSA-N
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Description

7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic compound that belongs to the class of beta-lactam antibiotics. This compound is structurally related to cephalosporins, which are widely used in the treatment of bacterial infections due to their broad-spectrum antibacterial activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid typically involves multiple steps starting from 7-aminocephalosporanic acid (7-ACA). . The process involves regioselective acylation and esterification steps to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of diphenyldiazomethane as a masking group for the carboxylic group in the cephalosporin nucleus is common, although its hazardous nature requires careful handling .

Chemical Reactions Analysis

Types of Reactions

7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

7-(Ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It targets penicillin-binding proteins (PBPs) involved in the cross-linking of peptidoglycan layers, leading to cell lysis and death. The presence of the beta-lactam ring is crucial for its activity, as it mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to bind to PBPs effectively .

Properties

Molecular Formula

C11H14N2O5S

Molecular Weight

286.31 g/mol

IUPAC Name

7-(ethoxycarbonylamino)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C11H14N2O5S/c1-3-18-11(17)12-6-8(14)13-7(10(15)16)5(2)4-19-9(6)13/h6,9H,3-4H2,1-2H3,(H,12,17)(H,15,16)

InChI Key

BMFXXIXASGEOOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1C2N(C1=O)C(=C(CS2)C)C(=O)O

Origin of Product

United States

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